molecular formula C24H31ClN2O3 B5048579 2-chloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide

2-chloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide

Cat. No.: B5048579
M. Wt: 431.0 g/mol
InChI Key: HWWXBYDLOSRBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate , which is a hindered phenolic antioxidant commonly used as a polymer stabilizer .


Synthesis Analysis

The synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester . A high-temperature transesterification of this with stearyl alcohol gives the final product .


Molecular Structure Analysis

The molecular structure of the related compound, Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), is given by the linear formula: [HOC6H2[C(CH3)3]2CH2CH2CO2CH2]4C .

Properties

IUPAC Name

2-chloro-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN2O3/c1-23(2,3)17-13-15(14-18(21(17)29)24(4,5)6)11-12-20(28)26-27-22(30)16-9-7-8-10-19(16)25/h7-10,13-14,29H,11-12H2,1-6H3,(H,26,28)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWXBYDLOSRBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.